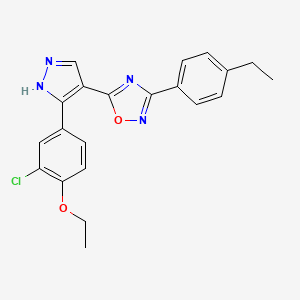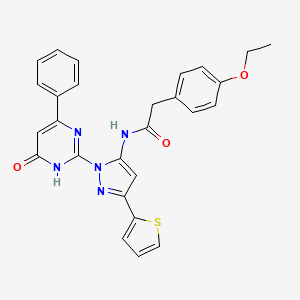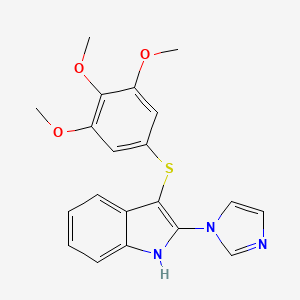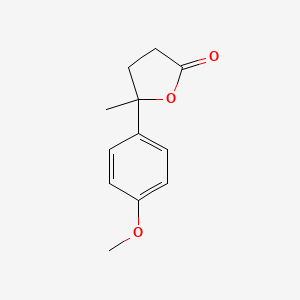
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Substitution reactions: The chloro and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group is a good leaving group and can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: Ammonia, primary or secondary amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde, while substitution of the chloro group with an amine may yield an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. The presence of the pyrazole and oxadiazole rings suggests that this compound may interact with biological targets involved in these pathways.
Industry
Industrially, such compounds can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- 5-(3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
The uniqueness of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, ethoxy, and ethyl groups may confer unique properties compared to other oxadiazole derivatives.
Propiedades
Fórmula molecular |
C21H19ClN4O2 |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
Clave InChI |
RYSOBDDYPBJWHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)

![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione](/img/structure/B14110483.png)

![Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)

![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)




